

Spectroscopic Profile of 4-phenylpentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpentan-2-ol

CAS No.: 77614-49-4

Cat. No.: B12641700

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-phenylpentan-2-ol**. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-phenylpentan-2-ol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35 - 7.10	m	-	5	Ar-H
3.82	m	-	1	CH(OH)
2.75	m	-	1	CH(Ph)
1.80 - 1.55	m	-	2	CH ₂
1.25	d	6.2	3	CH ₃ (CHPh)
1.20	d	6.2	3	CH ₃ (CHOH)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
146.9	C	Ar-C
128.4	CH	Ar-CH
127.1	CH	Ar-CH
126.1	CH	Ar-CH
67.5	CH	CH(OH)
48.9	CH ₂	CH ₂
40.8	CH	CH(Ph)
23.8	CH ₃	CH ₃ (CHOH)
22.5	CH ₃	CH ₃ (CHPh)

Solvent: CDCl₃, Reference: TMS

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3360 (broad)	O-H stretch (alcohol)
3080, 3060, 3020	C-H stretch (aromatic)
2980, 2940	C-H stretch (aliphatic)
1600, 1490	C=C stretch (aromatic)
1450	C-H bend (aliphatic)
1090	C-O stretch (secondary alcohol)
760, 700	C-H bend (monosubstituted benzene)

Sample preparation: Thin film

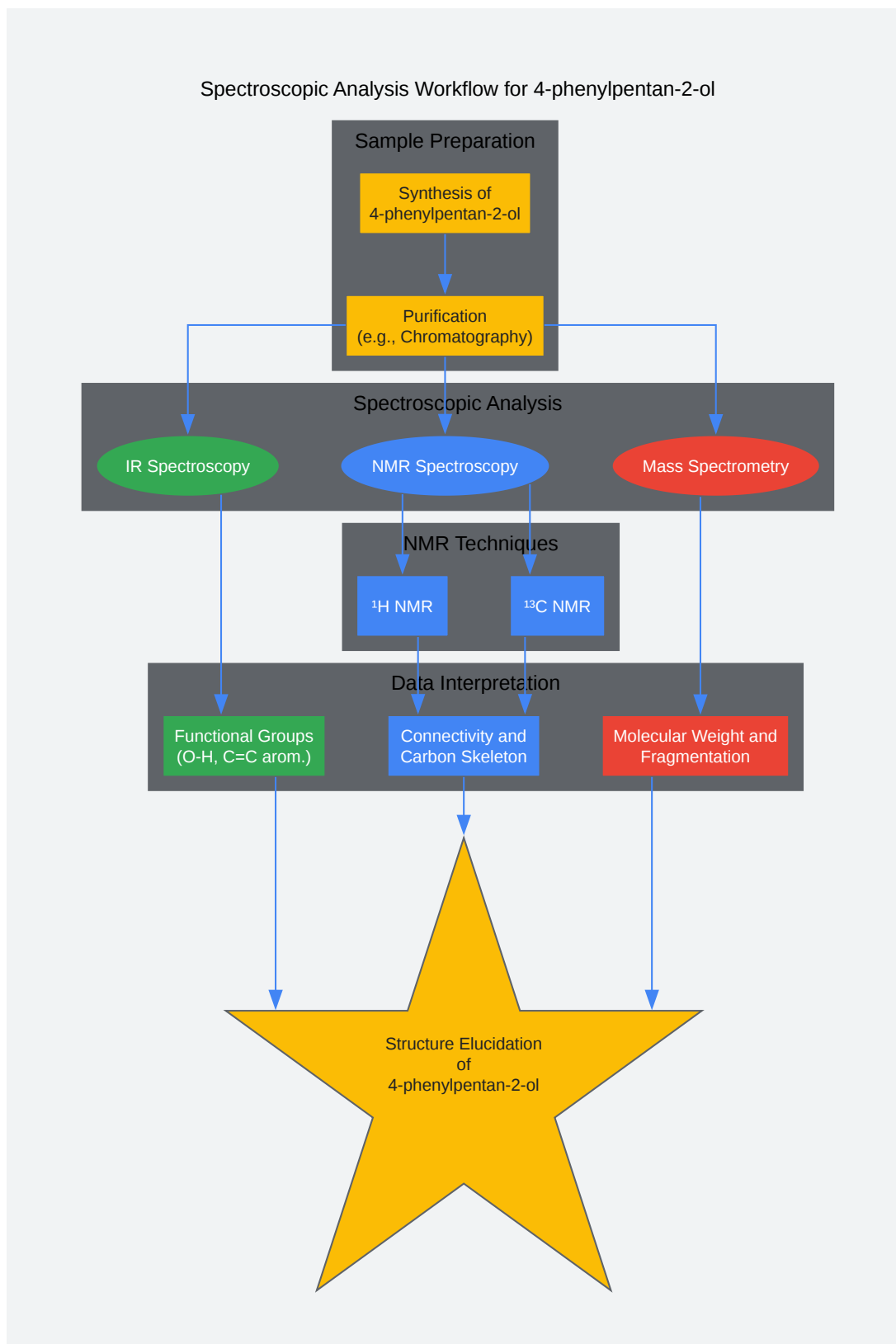
Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
164	5	[M] ⁺ (Molecular Ion)
149	15	[M - CH ₃] ⁺
120	20	[M - C ₃ H ₇ O] ⁺ or [C ₉ H ₁₂] ⁺
105	100	[C ₈ H ₉] ⁺ (Base Peak)
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺
45	30	[C ₂ H ₅ O] ⁺

Ionization method: Electron Ionization (EI)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **4-phenylpentan-2-ol**.



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Caption: Workflow for the spectroscopic characterization of **4-phenylpentan-2-ol**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for both ^1H and ^{13}C NMR analyses.

Sample Preparation: Approximately 5-10 mg of purified **4-phenylpentan-2-ol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

^{13}C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: As **4-phenylpentan-2-ol** is a liquid at room temperature, the spectrum is conveniently recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Typically, the spectrum is recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The spectrometer can be coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation and Introduction: A dilute solution of **4-phenylpentan-2-ol** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent. The separated compound then enters the ion source of the mass spectrometer.

Ionization and Analysis: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

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